molecular formula C16H17N3O3 B3000160 N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903183-06-1

N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B3000160
CAS No.: 1903183-06-1
M. Wt: 299.33
InChI Key: QXOQJRRIPBMYSK-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a pyridine-based compound featuring a carboxamide group at the 4-position of one pyridine ring and a 6-methyl substituent on the adjacent pyridin-2-yl moiety. A distinguishing structural element is the oxolan-3-yloxy (tetrahydrofuran-3-oxy) group at the 2-position of the pyridine core. This ether-linked oxolane substituent introduces stereoelectronic effects and may enhance solubility due to its oxygen-rich nature. The compound’s molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.35 g/mol.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-3-2-4-14(18-11)19-16(20)12-5-7-17-15(9-12)22-13-6-8-21-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOQJRRIPBMYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Functionalization: Introduction of the oxolan-3-yloxy group and the carboxamide group can be achieved through nucleophilic substitution reactions and amide bond formation, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative.

Scientific Research Applications

“N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features
N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide C₁₇H₁₉N₃O₃ 313.35 6-methylpyridin-2-yl, oxolan-3-yloxy, carboxamide Ether-linked oxolane, dual pyridine cores
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₅H₂₀ClN₃O₃ 325.79 Cl, methoxy, methyl, pivalamide Halogenated, bulky pivalamide group
N-(2-iodo-3-methoxypyridin-4-yl)pivalamide C₁₁H₁₅IN₂O₂ 334.16 I, methoxy, pivalamide Iodine substituent, methoxy, pivalamide
4-Amino-2-iodopyridin-3-ol C₅H₅IN₂O 212.01 I, amino, hydroxyl Halogenated, polar amino and hydroxyl groups

Substituent Effects

  • Halogenation: Compounds like 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide and N-(2-iodo-3-methoxypyridin-4-yl)pivalamide contain chlorine or iodine, which increase molecular weight and may enhance lipophilicity or bioactivity .
  • Oxolane vs. Pivalamide : The oxolan-3-yloxy group in the target compound introduces ether linkages and a tetrahydrofuran ring , likely improving aqueous solubility compared to the sterically hindered pivalamide group (e.g., in N-(2-iodo-3-methoxypyridin-4-yl)pivalamide) .
  • Methyl vs. Methoxy : The 6-methyl group on the pyridine ring in the target compound may contribute to steric stabilization without the electron-donating effects of methoxy groups seen in analogs .

Functional Group Implications

  • Carboxamide vs. Pivalamide : The carboxamide group in the target compound supports hydrogen bonding, a feature critical for target binding in medicinal chemistry. Pivalamide derivatives, while metabolically stable, may exhibit reduced polarity .

Biological Activity

N-(6-methylpyridin-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3C_{16}H_{17}N_{3}O_{3}, with a molecular weight of approximately 299.33 g/mol. The structure features a pyridine core substituted with a 6-methylpyridin-2-yl moiety, an oxolan-3-yloxy group, and a carboxamide functional group. These structural features are significant in determining the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloronicotinamide with 2-(6-methylpyridin-2-yl)tetrahydrofuran-3-ol in the presence of a suitable base. The resulting compound is characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that pyridine carboxamide derivatives can be effective against Mycobacterium tuberculosis and other pathogens. One derivative, MMV687254, demonstrated bacteriostatic activity against M. tuberculosis, inhibiting its growth in liquid cultures .

Antifungal Activity

In addition to antibacterial properties, certain derivatives of pyridine carboxamides have shown promising antifungal activity. A study synthesized fifteen novel pyridine carboxamide derivatives, some of which exhibited moderate to good antifungal activity against Botrytis cinerea. The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was noted for its effective inhibition of succinate dehydrogenase (SDH), suggesting potential as a leading fungicide .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to optimize the biological activity of pyridine carboxamides. This involves analyzing how different substitutions on the pyridine ring affect the compound's efficacy against various pathogens. For example, modifications that enhance lipophilicity or alter electronic properties can significantly impact antimicrobial potency .

Case Studies

  • Anti-Tubercular Activity : In a study focused on anti-tubercular agents, MMV687254 was found to be as effective as isoniazid in macrophages, indicating its potential as a therapeutic agent for treating tuberculosis. The mechanism involved autophagy induction in infected macrophages .
  • Fungal Inhibition : Compounds derived from pyridine carboxamides were tested for their ability to inhibit fungal growth in vivo and in vitro. The most promising candidates were identified based on their docking studies with SDH, revealing stable interactions that suggest effective binding modes .

Summary Table of Biological Activities

Compound Target Pathogen Activity Type Mechanism
MMV687254Mycobacterium tuberculosisBacteriostaticInduces autophagy
6-Chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinereaAntifungalInhibits succinate dehydrogenase (SDH)

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